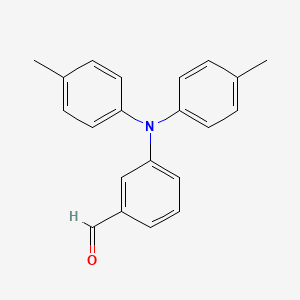![molecular formula C10H11NO B13958384 5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,2-oxazole is a compound that features a bicyclic structure fused with an oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,2-oxazole typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with suitable oxazole precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 5-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,2-oxazole exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
Compared to similar compounds, 5-(Bicyclo[22Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]hept-5-enyl)-1,2-oxazole |
InChI |
InChI=1S/C10H11NO/c1-2-8-5-7(1)6-9(8)10-3-4-11-12-10/h1-4,7-9H,5-6H2 |
InChI Key |
PSAGXWGWBDNHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



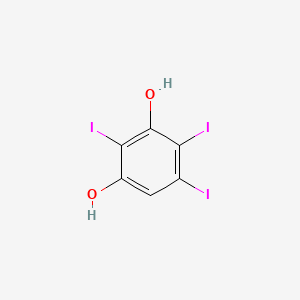
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
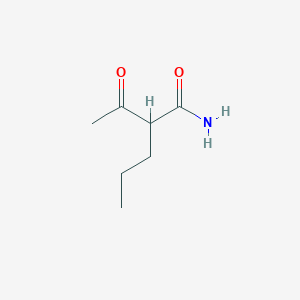


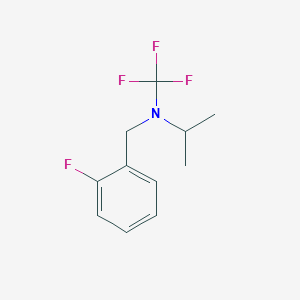
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)

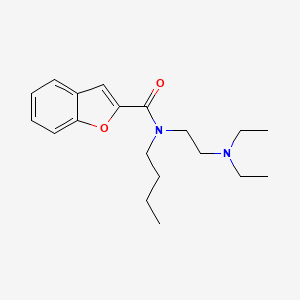
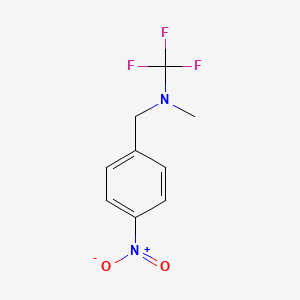
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
